molecular formula C25H21F3N4O4 B11458482 ethyl 2-oxo-7-propan-2-yl-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 2-oxo-7-propan-2-yl-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11458482
M. Wt: 498.5 g/mol
InChI Key: XRMRBWGRRFSCNG-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-7-propan-2-yl-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as an ester, ketone, and imine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-7-propan-2-yl-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the triazatricyclo compound through a cyclization reaction. This is followed by the introduction of the trifluoromethylbenzoyl group via a Friedel-Crafts acylation. The final steps involve esterification and imine formation under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to enhance the scalability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-7-propan-2-yl-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 2-oxo-7-propan-2-yl-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which ethyl 2-oxo-7-propan-2-yl-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the triazatricyclo core can provide structural rigidity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-7-propan-2-yl-6-benzoylimino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate: Similar structure but lacks the trifluoromethyl group.

    Ethyl 2-oxo-7-methyl-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate: Similar structure but has a methyl group instead of a propan-2-yl group.

Uniqueness

The presence of the trifluoromethyl group in ethyl 2-oxo-7-propan-2-yl-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate enhances its lipophilicity and metabolic stability, making it potentially more effective in biological applications compared to similar compounds without this group.

This compound’s unique combination of functional groups and structural features makes it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C25H21F3N4O4

Molecular Weight

498.5 g/mol

IUPAC Name

ethyl 2-oxo-7-propan-2-yl-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C25H21F3N4O4/c1-4-36-24(35)18-13-17-20(29-19-10-5-6-11-31(19)23(17)34)32(14(2)3)21(18)30-22(33)15-8-7-9-16(12-15)25(26,27)28/h5-14H,4H2,1-3H3

InChI Key

XRMRBWGRRFSCNG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC=C4)C(F)(F)F)C(C)C

Origin of Product

United States

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